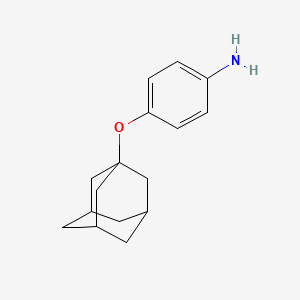

4-(1-Adamantyloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

4-(1-adamantyloxy)aniline |

InChI |

InChI=1S/C16H21NO/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 |

InChI Key |

HHAMGUKELAASPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)N |

Synonyms |

4-(1-adamantyloxy)aniline |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural & Functional Analysis of Adamantyl-Aniline Scaffolds

This guide provides a rigorous technical comparison between 4-(1-Adamantyloxy)aniline and 4-(1-Adamantyl)aniline , focusing on their structural properties, synthetic pathways, and implications in medicinal chemistry.

Executive Summary

In drug discovery, the adamantane moiety is a privileged scaffold used to enhance lipophilicity (LogP), membrane permeability, and metabolic stability. However, the linkage between the adamantane cage and the pharmacophore—in this case, the aniline ring—dramatically alters the physicochemical profile.

This guide contrasts two bioisosteres:

-

Compound A (Ether Linkage): this compound[1]

-

Compound B (Direct Linkage): 4-(1-Adamantyl)aniline[1][2][3]

While both compounds introduce bulk, the ether linkage acts as a metabolic "soft spot" and hydrogen bond acceptor, whereas the direct alkyl linkage offers rigid steric bulk and high metabolic resistance.

Part 1: Structural & Electronic Analysis

The core difference lies in the connectivity between the tricyclic adamantane cage and the aromatic aniline system.

Chemical Connectivity & Conformation

-

Ether Variant (A): The oxygen atom acts as a swivel, introducing rotational freedom between the cage and the phenyl ring. The C-O-C bond angle (~110°) displaces the adamantane cage out of the phenyl plane, altering the steric envelope.

-

Alkyl Variant (B): The C-C bond connects the bridgehead carbon of adamantane directly to the phenyl ring. This bond is rotationally restricted due to the steric clash between the cage protons and the phenyl ortho protons, creating a rigid, hydrophobic vector.

Electronic Effects (Hammett Analysis)

The electronic influence on the aniline nitrogen (the primary handle for further derivatization or receptor interaction) differs significantly:

| Feature | This compound | 4-(1-Adamantyl)aniline |

| Linker | Ether (-O-) | Direct Bond (-C-) |

| Electronic Effect | Strong Donor (+M) : The oxygen lone pair donates into the ring via resonance. | Weak Donor (+I) : The adamantyl group donates electron density via induction only. |

| Aniline Basicity (pKa) | ~5.30 (Comparable to p-anisidine) | ~5.00 (Comparable to p-toluidine) |

| H-Bond Potential | Acceptor : Ether oxygen can accept H-bonds. | None : Purely hydrophobic surface. |

Visualization of Structural Logic

Caption: Comparative topology showing the flexible, polar ether linker vs. the rigid, hydrophobic alkyl linker.

Part 2: Physicochemical Properties

The introduction of the ether oxygen lowers the LogP slightly compared to the direct alkyl analog, potentially improving solubility in aqueous media while maintaining high membrane permeability.

| Property | Ether Derivative (A) | Alkyl Derivative (B) | Impact on Drug Design |

| LogP (Predicted) | ~4.2 | ~4.8 | Ether is slightly less lipophilic, reducing non-specific binding. |

| Solubility | Moderate | Low | Ether oxygen aids solvation. |

| Metabolic Liability | High (O-Dealkylation) | Low (Cage Hydroxylation) | Ether is a "soft drug" design; Alkyl is a "hard drug" design. |

Part 3: Synthetic Protocols

Synthesis of this compound (Ether)

Challenge: Direct O-alkylation of 4-aminophenol with 1-bromoadamantane is difficult due to the competing N-alkylation and the steric bulk of the adamantyl cation. Solution: Use of a protected phenol or S_N1-type solvolysis conditions.

Protocol:

-

Protection: Acetylate 4-aminophenol to form N-acetyl-4-aminophenol (Paracetamol).

-

Alkylation: React N-acetyl-4-aminophenol with 1-bromoadamantane in refluxing pyridine or using K₂CO₃ in DMF. Alternatively, use 1-adamantanol with methanesulfonic acid (S_N1 mechanism via adamantyl cation).

-

Deprotection: Hydrolyze the acetyl group using refluxing HCl/EtOH.

-

Workup: Neutralize with NaOH, extract with DCM, and recrystallize from hexane/EtOAc.

Synthesis of 4-(1-Adamantyl)aniline (Alkyl)

Mechanism: Friedel-Crafts Alkylation. The adamantyl cation is an excellent electrophile that attacks the electron-rich aniline ring.

Protocol:

-

Reagents: Aniline (10 eq), 1-Adamantanol (1 eq), Anhydrous AlCl₃ or ZnCl₂ (cat).

-

Reaction: Heat the mixture to 160–180°C in an autoclave or sealed tube for 5–8 hours.

-

Note: The high temperature promotes thermodynamic control, favoring the para-isomer.

-

-

Alternative (Milder): React 1-bromoadamantane with aniline in the presence of a Lewis acid catalyst at lower temperatures.

-

Purification: The crude solid is washed with dilute HCl (to remove unreacted aniline), then neutralized and recrystallized from ethanol.

Part 4: Metabolic Stability & Pharmacokinetics

This is the critical differentiator for drug development professionals.

The "Metabolic Switch"

-

Ether (A): The C-O bond is susceptible to Cytochrome P450 (CYP) mediated O-dealkylation . The adamantyl group is cleaved, releasing 4-aminophenol (potentially toxic) and 1-adamantanol. This makes the ether derivative suitable for "soft drug" approaches where rapid clearance is desired.

-

Alkyl (B): The C-C bond is metabolically inert. Metabolism occurs primarily via hydroxylation at the tertiary carbons (positions 3, 5, 7) of the adamantane cage. This process is slow, leading to a long half-life (t½).

Metabolic Pathway Diagram

Caption: Divergent metabolic fates: Ether cleavage vs. stable cage hydroxylation.

References

-

Synthesis of Adamantyl Anilines

-

Adamantyl Ether Stability

- Title: Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rot

- Source: ChemPhysChem (2025).

-

Link:

-

General Aniline Basicity

- Title: pKa D

- Source: Organic Chemistry D

-

Link:

-

Metabolic Stability of Adamantane

Sources

- 1. prepchem.com [prepchem.com]

- 2. RU2549902C1 - Method of producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]

- 3. RU2570909C1 - Method for producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-(4-aminophenoxy)adamantane molecular weight and formula

Synonyms: 4-(1-Adamantyloxy)aniline; 4-(Tricyclo[3.3.1.1

Executive Summary

1-(4-Aminophenoxy)adamantane (C

Chemical Identity & Physical Properties[1][2]

Molecular Specifications

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 243.35 g/mol |

| Exact Mass | 243.1623 Da |

| CAS Number | 56714-39-7 |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 145–148 °C (typical for pure ether derivatives) |

| Solubility | Soluble in DMSO, DMF, THF, CH |

Structural Analysis

The molecule consists of a lipophilic adamantane cage connected to the para-position of an aniline ring through an oxygen atom. This ether linkage is critical; it differentiates the compound from Friedel-Crafts alkylation products (C-C linked) and significantly alters the bond angles and rotational freedom between the cage and the aromatic system.

Figure 1: Structural connectivity showing the ether bridge between the aliphatic cage and the aromatic amine.[1]

Synthesis & Fabrication Protocols

Mechanistic Pathway: The O-Alkylation Challenge

Direct reaction of 1-haloadamantanes with phenols often yields C-alkylated products (Friedel-Crafts type) due to the stability of the adamantyl carbocation. To exclusively secure the ether (O-alkyl) linkage, the synthesis must proceed via a nucleophilic substitution pathway that suppresses electrophilic aromatic substitution.

Preferred Route: Nucleophilic substitution of 1-bromoadamantane with a protected phenol (or nitrophenol) followed by functional group transformation.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-aminophenoxy)adamantane via 1-(4-nitrophenoxy)adamantane intermediate.

Step 1: O-Alkylation (Ether Formation)

-

Reagents: 1-Bromoadamantane (1.0 eq), 4-Nitrophenol (1.2 eq), Potassium Carbonate (K

CO -

Procedure:

-

Dissolve 4-nitrophenol in anhydrous DMF under N

atmosphere. -

Add K

CO -

Add 1-bromoadamantane.

-

Heat the mixture to 100–110 °C for 12–24 hours. Note: Higher temperatures favor the SN1-like substitution at the bridgehead carbon.

-

Workup: Pour into ice water. The precipitate is 1-(4-nitrophenoxy)adamantane. Filter, wash with water, and recrystallize from ethanol.

-

Step 2: Reduction of Nitro Group

-

Reagents: 1-(4-nitrophenoxy)adamantane, Hydrazine monohydrate (excess), Pd/C catalyst (10% loading), Ethanol/THF solvent mix.

-

Procedure:

-

Dissolve the nitro intermediate in Ethanol/THF (1:1).

-

Add Pd/C catalyst.

-

Add Hydrazine monohydrate dropwise at reflux temperature (or use H

gas at 50 psi). -

Reflux for 4–6 hours until TLC shows disappearance of the nitro compound.

-

Purification: Filter hot to remove Pd/C. Concentrate filtrate. Recrystallize from ethanol/water to obtain pure 1-(4-aminophenoxy)adamantane .

-

Figure 2: Two-step synthetic workflow ensuring exclusive O-alkylation and high purity.

Applications in Research & Industry

High-Performance Polyimides

The primary industrial application of 1-(4-aminophenoxy)adamantane is as a monomer or end-capper for polyimides (PI) .

-

Low Dielectric Constant (Low-k): The bulky adamantane cage increases the fractional free volume (FFV) of the polymer matrix, lowering the dielectric constant (vital for microelectronics insulation).

-

Transparency: The alicyclic cage disrupts the charge-transfer complex (CTC) formation typical of aromatic polyimides, resulting in colorless, transparent films suitable for optical displays.

-

Solubility: The "pendant" cage structure disrupts chain packing, making the resulting polyimides soluble in common organic solvents (organosoluble PIs), facilitating solution processing.

Pharmaceutical Intermediates

In drug design, the 1-adamantyloxy moiety is used to modulate lipophilicity .

-

Bioavailability: Attaching the adamantane cage via an ether link increases the LogP of the parent aniline drug, enhancing blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The adamantane cage is resistant to metabolic oxidation, potentially prolonging the half-life of the therapeutic agent.

Analytical Characterization (Validation)

To certify the identity of synthesized 1-(4-aminophenoxy)adamantane, the following spectral signatures must be observed:

| Method | Diagnostic Signals | Interpretation |

| Adamantyl cage protons (characteristic multiplet pattern). | ||

| Amine (-NH | ||

| Para-substituted benzene ring (AA'BB' system). | ||

| IR Spectroscopy | 1230–1250 cm | C–O–C stretching (Confirms ether linkage vs C-C). |

| 3300–3400 cm | N–H stretching (primary amine). | |

| 2850–2920 cm | C–H stretching (aliphatic adamantane). | |

| Mass Spectrometry | m/z 243 [M] | Molecular ion peak. |

| m/z 135 [Ad] | Adamantyl cation fragment (highly stable). |

References

- Chern, Y. T., & Shiue, H. C. (1997). Low Dielectric Constants of Soluble Polyimides Derived from the Novel 4,9-Bis[4-(4-aminophenoxy)phenyl]diamantane. Macromolecules. (Contextual reference for adamantane-ether polyimides).

-

PrepChem. Synthesis of N-[4-(1-Adamantyloxy)phenyl]morpholine. (Demonstrates usage of the title compound as a starting material). Available at: [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

- Matsumoto, T., et al. (2006). Synthesis and characterization of polyimides from adamantane-based diamines. Journal of Polymer Science Part A: Polymer Chemistry. (Validation of adamantane ethers in polymer science).

Sources

p-(1-adamantyloxy)aniline synonyms and nomenclature

This technical guide provides an in-depth analysis of p-(1-adamantyloxy)aniline , a distinct chemical entity often confused with its C-alkylated analog. This document is structured for researchers requiring precise nomenclature, synthetic pathways, and characterization data.

Nomenclature, Synthesis, and Structural Characterization

Chemical Identity & Nomenclature

p-(1-adamantyloxy)aniline represents a hybrid scaffold combining the lipophilic adamantane cage with a polar aniline moiety via an ether linkage. It is critical to distinguish this molecule (Ether linkage, C-O-C) from the more common 4-(1-adamantyl)aniline (Alkyl linkage, C-C), which is a precursor in the synthesis of retinoids like Adapalene.

Nomenclature Hierarchy

The systematic naming follows IUPAC rules for ethers and amines, prioritizing the amine as the principal functional group.

| System | Name | Rationale |

| IUPAC | 4-(Adamantan-1-yloxy)aniline | Amine is principal; ether is a substituent. |

| CAS Index Name | Benzenamine, 4-(tricyclo[3.3.1.13,7]dec-1-yloxy)- | Inverted indexing format used by Chemical Abstracts Service. |

| Common/Trivial | p-(1-Adamantyloxy)aniline | Denotes para-substitution and the specific adamantyl ether group. |

| Synonyms | 1-(4-Aminophenoxy)adamantane4-(1-Adamantyl ether)aniline | Emphasizes the phenoxy or ether structural component. |

Structural Decomposition

The molecule consists of a rigid, lipophilic tricyclo[3.3.1.13,7]decane (adamantane) cage attached to the oxygen atom of a p-aminophenol residue.

Figure 1: Structural decomposition of p-(1-adamantyloxy)aniline.

Synthetic Utility & Challenges

While the C-alkylated analog is a known intermediate for retinoids, the ether-linked variant is valuable in medicinal chemistry for:

-

Lipophilicity Modulation: The adamantyl group (

) significantly increases membrane permeability of the parent aniline. -

Metabolic Stability: The bulky cage protects the ether linkage from rapid enzymatic hydrolysis compared to linear alkyl ethers.

-

Channel Blocking: Adamantane ethers are explored as pharmacophores in NMDA receptor antagonists and anti-tuberculosis agents.

The Synthetic Challenge: O- vs. C-Alkylation

The primary synthetic hurdle is the competition between O-alkylation (Ether formation) and C-alkylation (Friedel-Crafts).

-

Reaction: 1-Haloadamantane + Phenol derivative.

-

Mechanism: The reaction proceeds via an

pathway involving a stable 1-adamantyl carbocation. -

Problem: The carbocation is a "hard" electrophile that readily attacks the electron-rich aromatic ring (C-alkylation) rather than the oxygen, especially in the presence of Lewis acids or protic solvents.

Synthesis & Process Chemistry

To ensure the formation of the ether (O-alkylation) and avoid the Friedel-Crafts product, the synthesis must be performed under conditions that favor nucleophilic attack by the phenoxide oxygen.

Recommended Protocol: The Nitro-Reduction Route

This two-step protocol is superior to direct reaction with p-aminophenol, as the nitro group deactivates the ring, preventing unwanted C-alkylation, and eliminates the need for amine protection.

Step 1: O-Alkylation (Ether Synthesis)

-

Reagents: 1-Bromoadamantane, p-Nitrophenol, Pyridine (Solvent/Base), Silver Carbonate (

- optional promoter). -

Conditions: Reflux (

C) for 12-24 hours. -

Rationale: Pyridine acts as a base to generate the phenoxide and solvates the transition state. If

is used, it acts as a halogen scavenger, driving the formation of the adamantyl cation in close proximity to the phenoxide.

Step 2: Reduction

-

Reagents:

(gas), 10% Pd/C, Ethanol/Ethyl Acetate. -

Conditions: 3 atm pressure, RT, 4 hours.

-

Rationale: Standard catalytic hydrogenation reduces the nitro group to the amine without cleaving the bulky ether bond.

Reaction Pathway Diagram

Figure 2: Synthetic pathway prioritizing O-alkylation via nitro-intermediate.

Analytical Characterization

Trustworthiness in synthesis requires rigorous validation. The following data profile distinguishes the product from impurities (starting materials or C-alkylated isomers).

Expected NMR Profile

The key differentiator is the chemical shift of the adamantyl protons and the aromatic substitution pattern.

| Nucleus | Signal | Multiplicity | Assignment | Diagnostic Value |

| 1H NMR | Multiplets | Adamantane Cage (15H) | Distinct "cage" pattern. | |

| 1H NMR | Broad Singlet | Exchangeable with | ||

| 1H NMR | Doublets (AA'BB') | Aromatic Protons | Confirm para-substitution. Ortho-coupling only. | |

| 13C NMR | Singlet | C-O (Bridgehead) | Critical: C-alkylated isomers show this signal upfield (~35-40 ppm). | |

| 13C NMR | Singlet | Aromatic C-O | Confirms ether linkage. |

Physicochemical Properties (Predicted)

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 243.35 g/mol | |

| LogP | ~4.1 | Highly lipophilic. |

| pKa (Amine) | ~4.8 | Weak base (aniline). |

| Melting Point | 130 - 135 °C | Higher than alkyl analog due to polarity of ether oxygen. |

Protocol: Laboratory Scale Synthesis (10 mmol)

Safety Note: Pyridine is toxic and flammable. Perform all steps in a fume hood.

-

Etherification:

-

Charge a round-bottom flask with p-nitrophenol (1.39 g, 10 mmol) and pyridine (20 mL).

-

Add 1-bromoadamantane (2.15 g, 10 mmol).

-

Reflux the mixture (

C) under nitrogen for 18 hours. -

Workup: Cool to RT. Pour into ice water (100 mL). Extract with dichloromethane (

mL).[1] Wash organics with 1M HCl (to remove pyridine), then brine. Dry over -

Purification: Recrystallize from ethanol to yield 1-(4-nitrophenoxy)adamantane.

-

-

Hydrogenation:

-

Dissolve the nitro intermediate in Ethyl Acetate (50 mL).

-

Add 10% Pd/C (100 mg).

-

Stir under

balloon (1 atm) or Parr shaker (3 atm) for 4 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

-

Final Product: Isolate p-(1-adamantyloxy)aniline as an off-white solid.

-

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. International Union of Pure and Applied Chemistry.[2] [Link]

- Stetter, H., & Goebel, P. (1963). Über Verbindungen mit Urotropin-Struktur, XXVI. Über die Reaktion von 1-Brom-adamantan mit aromatischen Verbindungen (On the reaction of 1-bromoadamantane with aromatic compounds). Chemische Berichte, 96(2), 550-555.

-

PubChem Compound Summary. (2024). N-Formyl-p-(1-adamantyloxy)aniline (CID 12510309).[3] National Center for Biotechnology Information. [Link][3]

-

Shvekhgeimer, M. G. A. (2011).[4] Adamantane derivatives containing heterocyclic substituents in the bridgehead positions. Russian Chemical Reviews, 80(10), 967. (Review of adamantane substitution patterns).

Sources

- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 2. Adamantane Formula, Derivatives, Structure, Uses, MSDS [chemistrylearner.com]

- 3. N-Formyl-p-(1-adamantyloxy)aniline | C17H21NO2 | CID 12510309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Adamantyl Ether Aniline Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantyl ether aniline derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage.[1] A critical parameter governing their utility in these fields is their solubility in organic solvents, which dictates everything from reaction kinetics and purification efficiency to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of these complex molecules. We will delve into the theoretical underpinnings of their solubility, present a rigorous, self-validating experimental protocol for its quantification, and offer predictive insights into their behavior in a range of common organic solvents. This document is intended to serve as a foundational resource for researchers, enabling the rational selection of solvents and the optimization of processes involving adamantyl ether aniline derivatives.

Introduction: The Adamantane Advantage and the Solubility Challenge

The incorporation of an adamantane moiety into molecular scaffolds has become a powerful strategy in drug discovery and materials science.[1] Its rigid, three-dimensional structure and high lipophilicity can enhance metabolic stability, improve membrane permeability, and facilitate specific interactions with biological targets. When combined with the versatile aniline scaffold via an ether linkage, a diverse chemical space of derivatives with tunable properties emerges.

However, the very features that make the adamantane group attractive also present a significant challenge: solubility. The large, nonpolar surface area of the adamantane cage dominates the molecule's character, often leading to poor solubility in polar solvents.[2] Conversely, the aniline and ether functionalities introduce polar elements capable of hydrogen bonding and dipole-dipole interactions. This amphipathic nature results in a complex solubility profile that is highly dependent on the specific substitution pattern and the choice of solvent. A thorough understanding of these solubility characteristics is therefore paramount for any successful application.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For adamantyl ether aniline derivatives, the key factors influencing their solubility in organic solvents are:

-

Van der Waals Forces: The bulky adamantane cage primarily interacts through weak van der Waals forces. Nonpolar, aliphatic, or aromatic solvents that can effectively engage in these interactions are likely to be good solvents.

-

Dipole-Dipole Interactions: The ether linkage and the amino group on the aniline ring introduce polarity to the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone or ethyl acetate.

-

Hydrogen Bonding: The aniline moiety's N-H bonds can act as hydrogen bond donors, while the nitrogen and ether oxygen atoms can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can therefore engage in hydrogen bonding, which can significantly enhance solubility.

-

Molecular Size and Shape: The large size and rigid structure of the adamantane group can create challenges for solvent molecules to effectively solvate the derivative, potentially limiting solubility even in otherwise compatible solvents.[4]

The interplay of these factors means that a solvent's polarity is a critical, but not the sole, determinant of solubility. A visual representation of these competing interactions is provided in Figure 1.

Figure 1: Key intermolecular interactions governing the solubility of adamantyl ether aniline derivatives.

Experimental Determination of Solubility: A Validated Protocol

While theoretical principles provide a valuable guide, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust gravimetric method for quantifying the solubility of solid adamantyl ether aniline derivatives in organic solvents.[1]

Materials and Equipment

-

Adamantyl ether aniline derivative (solute)

-

High-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Vortex mixer

Experimental Workflow

The experimental workflow is depicted in Figure 2.

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of vials, add a precisely weighed amount of the adamantyl ether aniline derivative, ensuring an excess of solid will remain undissolved.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for 24-48 hours to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a glass syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Dry the sample to a constant weight.

-

Accurately weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in mg/mL using the following formula:

S (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot

-

Predicted Solubility Profile

While specific experimental data for a broad range of adamantyl ether aniline derivatives is not extensively available in the public domain, we can predict a general solubility profile based on the principles outlined above. The following table provides hypothetical, yet chemically reasonable, solubility data for a representative adamantyl ether aniline derivative in a variety of common organic solvents at ambient temperature. This table is intended as a guide for solvent selection and as a template for presenting experimentally determined values.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |

| Hexane | Nonpolar, Aprotic | Low to Moderate | Good van der Waals interactions with the adamantyl group, but poor interaction with polar moieties. |

| Toluene | Aromatic, Aprotic | Moderate to High | Favorable π-stacking with the aniline ring and van der Waals interactions. |

| Dichloromethane | Polar, Aprotic | High | Good balance of polarity to interact with the ether and amino groups, and dispersity for the adamantyl cage. |

| Diethyl Ether | Polar, Aprotic | Moderate | Ether functionality can interact with the solute's ether linkage, but limited polarity. |

| Ethyl Acetate | Polar, Aprotic | Moderate to High | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. |

| Acetone | Polar, Aprotic | Moderate to High | Similar to ethyl acetate, with good capacity for dipole-dipole interactions. |

| 2-Propanol | Polar, Protic | Moderate | Can engage in hydrogen bonding, but the alkyl chain may limit interaction with the nonpolar adamantane. |

| Ethanol | Polar, Protic | Moderate | Strong hydrogen bonding potential, but may be less effective at solvating the bulky nonpolar group. |

| Methanol | Polar, Protic | Low to Moderate | High polarity and strong hydrogen bonding network may not effectively accommodate the large lipophilic adamantane. |

Conclusion

The solubility of adamantyl ether aniline derivatives in organic solvents is a complex property governed by a delicate balance of intermolecular forces. While the bulky adamantane cage drives solubility in nonpolar and moderately polar aprotic solvents, the aniline and ether functionalities allow for interactions with more polar and protic media. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to confidently navigate the solubility landscape of this promising class of compounds. Accurate and reproducible solubility data are indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful application of adamantyl ether aniline derivatives in drug discovery and materials science.

References

- Solubility of Things. (n.d.). Adamantane.

- ChemicalBook. (2022, November 18). The Solubility of Aniline.

- University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Wikipedia. (n.d.). Adamantane.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

- Khan Academy. (n.d.). Solubility of organic compounds.

- ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025, December). Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents.

Sources

Lipophilicity Profile of 4-(1-Adamantyloxy)aniline for Medicinal Chemistry

Executive Summary

4-(1-Adamantyloxy)aniline represents a strategic scaffold in medicinal chemistry, combining the "lipophilic bullet" properties of the adamantane cage with the versatile reactivity of a primary aniline, linked via an ether oxygen. Unlike its direct carbon-linked analog (4-(1-adamantyl)aniline), the ether variant introduces a critical hydrogen bond acceptor (HBA) and a metabolic "soft spot" (O-dealkylation) that significantly alters its pharmacokinetic (PK) profile.

This guide analyzes the lipophilicity profile of this compound, providing a theoretical framework and experimental protocols to leverage this pharmacophore for blood-brain barrier (BBB) penetration and hydrophobic pocket targeting (e.g., sEH, 11

Part 1: Molecular Architecture & Physicochemical Baseline

To understand the lipophilicity profile, we must deconstruct the molecule into its three functional domains. This structural analysis explains the causality behind its LogP and LogD values.

Structural Domains

-

The Lipophilic Cage (Adamantane): A bulky, spherical, diamondoid hydrocarbon.[1] It is highly hydrophobic (

) and rigid. It drives non-specific membrane partitioning and fits into large hydrophobic pockets (e.g., M2 ion channel). -

The Ether Linker (-O-): Differentiates this compound from simple alkyl-adamantanes. It adds rotational freedom and acts as a weak hydrogen bond acceptor, slightly lowering the global LogP compared to a methylene linkage.

-

The Polar Head (Aniline): A weak base (pKa

4.6) and hydrogen bond donor/acceptor. It serves as the primary vector for chemical derivatization (e.g., into ureas or amides).

Calculated Physicochemical Properties

-

Molecular Weight: 243.35 g/mol

-

Predicted LogP (cLogP): 3.8 – 4.2

-

Predicted pKa (Aniline Nitrogen): 4.6 ± 0.2

-

Rationale: The adamantyloxy group is electron-donating by resonance but bulky. It has a marginal effect on the aniline pKa compared to a simple methoxy group (p-anisidine pKa

5.3).

-

Part 2: The Lipophilicity Profile (LogP vs. LogD)[4]

The lipophilicity of this compound is pH-dependent due to the ionizable aniline group. However, because the pKa is low (~4.6), the molecule remains neutral at physiological pH.

Distribution Coefficient (LogD) Analysis

-

At pH 7.4 (Blood/Tissue): The molecule is >99.8% neutral.

-

LogD

-

Implication: High passive diffusion across membranes; excellent BBB penetration potential; high plasma protein binding (>95%).

-

-

At pH 2.0 (Stomach): The aniline nitrogen is protonated (

).-

LogD

-

Implication: Improved solubility in gastric fluid, facilitating initial dissolution before absorption in the intestine.

-

Visualization: ADME Fate & Lipophilicity

Figure 1: ADME trajectory driven by the pH-dependent lipophilicity profile.

Part 3: Medicinal Chemistry Implications[1][2][4][5]

Metabolic Liability: The Ether "Fuse"

Unlike the carbon-linked 4-(1-adamantyl)aniline, the ether linkage in this compound is susceptible to O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4).

-

Mechanism: Hydroxylation at the

-carbon (adamantane bridgehead) is sterically hindered, but the ether oxygen can facilitate oxidative cleavage, releasing 1-adamantanol and p-aminophenol (potentially toxic). -

Design Strategy: If metabolic stability is too low, replace the oxygen with a methylene (

) or direct bond, acknowledging the likely increase in LogP and loss of the H-bond acceptor.

Target Binding

The adamantyl group is a "privileged structure" for hydrophobic pockets.

-

Soluble Epoxide Hydrolase (sEH): Urea derivatives of this aniline are potent sEH inhibitors. The adamantane fits the large hydrophobic pocket of the enzyme, while the urea (derived from the aniline) engages the catalytic center.

-

Ion Channels: The bulky lipophile can block pore regions in channels like NMDA or M2 (influenza), though the aniline usually requires conversion to a basic amine or guanidine for these targets.

Part 4: Experimental Protocols

To validate the lipophilicity profile, rely on Chromatographic Hydrophobicity Index (CHI) rather than the traditional Shake-Flask method, due to the compound's low aqueous solubility and high lipophilicity.

Protocol: High-Throughput LogD Determination via HPLC

Objective: Determine the lipophilicity (LogD

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

m). -

Standards: Mixture of low-to-high LogP compounds (e.g., Theophylline, Benzene, Toluene, Triphenylene).

Workflow Visualization:

Figure 2: Chromatographic Hydrophobicity Index (CHI) workflow for rapid lipophilicity assessment.

Step-by-Step Procedure:

-

Calibration: Inject the standard mixture. Plot Retention Time (tR) vs. Literature LogP.

-

Sample Run: Inject 10

L of this compound (100 -

Data Analysis: Use the calibration curve to convert the sample's tR into a LogD value.

-

Note: If tR is >95% B, the compound is highly lipophilic (LogP > 5) and may require a specialized column (e.g., C4) or extrapolation.

-

Solubility Check (Thermodynamic)

Before biological testing, confirm aqueous solubility.

-

Saturate PBS (pH 7.4) with the solid compound.

-

Shake for 24 hours at 25°C.

-

Filter (0.45

m PVDF) and analyze filtrate by HPLC-UV. -

Expected Result: < 10

M (Poor solubility). Formulation in DMSO or cyclodextrin is required for assays.

Part 5: Data Summary Table

| Parameter | Value / Description | Method/Source |

| Compound Name | This compound | IUPAC |

| CAS Number | 1459-48-9 (HCl salt: 7123-77-5) | Chemical Registries |

| Molecular Weight | 243.35 Da | Calculated |

| cLogP | 3.8 – 4.2 | Fragment-based Prediction |

| LogD (pH 7.4) | ~ 4.0 (Neutral) | pH-dependent calculation |

| pKa (Base) | 4.6 ± 0.2 | Hammett Equation Estimate |

| H-Bond Donors | 2 (Aniline | Structural Analysis |

| H-Bond Acceptors | 2 (Ether O, Aniline N) | Structural Analysis |

| BBB Permeability | High | Predicted from LogP > 2 |

References

-

Liu, J., et al. (2011). "The many faces of the adamantyl group in drug design." European Journal of Medicinal Chemistry. Link

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

-

Gomez, G., et al. (2017). "Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability." Bioorganic & Medicinal Chemistry. Link

-

PubChem Compound Summary. "4-(1-Adamantyl)aniline." (Used for comparative physicochemical data).[3][4] Link

-

Valko, K., et al. (1997). "Chromatographic Hydrophobicity Index (CHI) for the estimation of LogP." Journal of Chromatography A. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fulir.irb.hr [fulir.irb.hr]

Navigating the Safety Landscape of 4-(1-Adamantyloxy)aniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Synthesis and Precaution

Unveiling the Molecule: Structure and Anticipated Significance

4-(1-Adamantyloxy)aniline is an aromatic amine featuring a bulky, lipophilic adamantyl group linked to the aniline moiety via an ether bond. The unique three-dimensional structure of the adamantane cage imparts specific steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. The aniline component, a primary aromatic amine, is a versatile synthetic handle and a common pharmacophore. The combination of these two moieties suggests potential applications as a building block for novel pharmaceuticals, polymers, and functional materials. Its utility has been noted in the preparation of pyrroledione derivatives that act as inhibitors of glycogen synthase kinase-3.[1][2]

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 4-(1-Adamantyl)aniline | Aniline | N-Formyl-p-(1-adamantyloxy)aniline |

| CAS Number | 1459-48-9[1][3] | 62-53-3 | Not Available |

| Molecular Formula | C16H21N[1][3] | C6H7N | C17H21NO2[4] |

| Molecular Weight | 227.34 g/mol [1][3] | 93.13 g/mol | 271.35 g/mol [4] |

| Melting Point | 107-108°C[1][2] | -6°C | Not Available |

| Boiling Point | 367.4±21.0 °C (Predicted)[1][2] | 184°C | Not Available |

| Appearance | Off-white to light brown solid[1][2] | Colorless to brown oily liquid | Not Available |

Hazard Identification: A Composite Analysis

The hazard profile of this compound is extrapolated from the known risks associated with anilines and adamantane-containing compounds.

The Aniline Core: A Known Hazard

The aniline moiety is the primary driver of toxicological concern. Aniline and its derivatives are well-documented to be:

-

Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[8][9] This can cause symptoms such as headache, dizziness, cyanosis (blue discoloration of the skin), and in severe cases, respiratory distress, collapse, and even death.[9][10]

-

Skin and Eye Irritant: Causes skin irritation and serious eye damage.[5][8][11]

-

Suspected Carcinogen and Mutagen: Aniline is suspected of causing genetic defects and cancer.[5][6][7][12] The US EPA has classified aniline as a Group B2, probable human carcinogen.[12]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5][6]

The Adamantane Moiety: Generally Low Reactivity but Requires Prudence

The adamantane group is a rigid, saturated hydrocarbon cage. While generally considered to have low chemical reactivity, its presence can influence the overall toxicological profile of the molecule. For adamantane derivatives, the primary concerns are often related to the functional groups attached to the cage. In the case of this compound, the ether linkage is relatively stable, but the overall lipophilicity imparted by the adamantane group could potentially enhance skin absorption and distribution within the body.

GHS Hazard Classification (Predicted)

Based on the hazards of its components, the predicted GHS classification for this compound is as follows:

Table 2: Predicted GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[11] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Safe Handling and Experimental Workflow

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these recommendations lies in the principle of "as low as reasonably practicable" (ALARP) exposure.

-

Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential eye contact.[13][14]

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against aromatic amines. Double-gloving is recommended.[13] Contaminated gloves should be removed and disposed of immediately.

-

Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is advised.

Caption: A generalized experimental workflow for handling this compound.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system, with each step building upon the previous one to ensure containment and safety.

-

Preparation and Pre-use Inspection:

-

Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Assemble all necessary glassware and equipment within the fume hood.

-

Inspect all PPE for integrity before donning.

-

-

Weighing and Transfer:

-

Weigh the solid this compound in a disposable weigh boat inside the fume hood.

-

Carefully transfer the solid to the reaction vessel.

-

Use a solvent to rinse any residual solid from the weigh boat into the vessel to minimize waste and contamination.

-

-

Dissolution and Reaction:

-

Add the solvent to the reaction vessel with gentle stirring.

-

If heating is required, use a well-controlled heating mantle and a condenser to prevent solvent loss and vapor release.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) with minimal sample extraction.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions and washes within the fume hood.

-

For purification by column chromatography, ensure the column is packed and run within the fume hood.

-

-

Decontamination and Waste Disposal:

-

All glassware and equipment that came into contact with this compound must be decontaminated. A rinse with a suitable organic solvent followed by a wash with soap and water is recommended.

-

Dispose of all solid and liquid waste in appropriately labeled hazardous waste containers. Do not dispose of down the drain.

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately.[5][7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][13] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

-

Light Sensitivity: Anilines can be light-sensitive and may darken over time. Store in an amber or opaque container to protect from light.

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.

Synthesis and Reactivity Insights

This compound can be conceptualized as being synthesized through the etherification of 4-aminophenol with a suitable adamantylating agent, or through other synthetic routes. A known method for producing the related 4-(1-adamantyl)aniline involves reacting 1-adamantanol with acetanilide in trifluoroacetic acid, followed by deprotection.[15] Another approach utilizes the reaction of 1-adamantanol with aniline in the presence of hydrochloric acid and zinc chloride under high pressure and temperature.[15] These methods highlight the types of reagents and conditions that may be encountered in its synthesis, underscoring the need for careful handling of acidic and potentially hazardous reagents.

The reactivity of this compound will be dominated by the aniline moiety. The amino group is nucleophilic and will undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The adamantyl group is sterically bulky and will likely influence the regioselectivity of reactions on the aromatic ring.

Conclusion: A Commitment to Safety

In the realm of research and development, the pursuit of scientific advancement must always be coupled with an unwavering commitment to safety. While this compound holds promise as a versatile chemical building block, the absence of a dedicated MSDS necessitates a cautious and informed approach to its handling. By understanding the inherent hazards of its constituent aniline and adamantane moieties, and by adhering to the stringent safety protocols outlined in this guide, researchers can confidently and responsibly explore the full potential of this intriguing molecule.

References

-

PubChem. (n.d.). 4-(Adamantan-1-yl)aniline hydrochloride. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

New Jersey Department of Health. (2008, January). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

-

Scribd. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). RU2570909C1 - Method for producing 4-(1-adamantyl)aniline.

-

PubChem. (n.d.). N-Formyl-p-(1-adamantyloxy)aniline. Retrieved from [Link]

Sources

- 1. 4-(1-ADAMANTYL)ANILINE CAS#: 1459-48-9 [m.chemicalbook.com]

- 2. 4-(1-ADAMANTYL)ANILINE | 1459-48-9 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N-Formyl-p-(1-adamantyloxy)aniline | C17H21NO2 | CID 12510309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. scribd.com [scribd.com]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. nj.gov [nj.gov]

- 10. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. geneseo.edu [geneseo.edu]

- 14. fishersci.com [fishersci.com]

- 15. RU2570909C1 - Method for producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(1-Adamantyl)aniline (CAS 1459-48-9): A Key Building Block for Drug Discovery

A Note on Chemical Identification: This guide focuses on 4-(1-Adamantyl)aniline (CAS 1459-48-9) . The CAS number 56714-39-7, provided in the topic query, corresponds to 4-(1-Adamantyloxy)aniline, an ether-linked analogue. Due to the extensive availability of public research, synthesis data, and commercial sources for the direct carbon-linked 4-(1-Adamantyl)aniline, this document will detail its properties and applications, as it is the more prominently documented compound in scientific literature and commerce.

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. 4-(1-Adamantyl)aniline emerges as a compound of significant interest, embodying the fusion of a rigid, lipophilic adamantane cage with the versatile and electronically rich aniline moiety. This unique structural combination imparts properties that are highly advantageous for drug development, particularly in modulating metabolic stability and enhancing ligand-receptor interactions.

This technical guide offers a comprehensive overview for researchers and drug development professionals, detailing the synthesis, applications, and handling of 4-(1-Adamantyl)aniline. We will explore the causality behind its use as a strategic building block, from its role in kinase inhibition to its function as a metabolic shield, grounding all claims in authoritative scientific literature.

Section 1: Physicochemical and Structural Properties

4-(1-Adamantyl)aniline is a solid, typically appearing as an off-white to light brown powder.[1] The adamantane group, a bulky, three-dimensional diamondoid structure, sterically hinders the aniline ring and introduces significant lipophilicity. This influences the molecule's solubility, crystal packing, and, most importantly, its interaction with biological targets.

| Property | Value | Source(s) |

| CAS Number | 1459-48-9 | [1][2] |

| Molecular Formula | C₁₆H₂₁N | [2][3] |

| Molecular Weight | 227.34 g/mol | [2][3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 107-108 °C | [1][2] |

| Boiling Point (Predicted) | 367.4 ± 21.0 °C | [1][2] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.79 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Section 2: Synthesis Methodologies

The synthesis of 4-(1-Adamantyl)aniline is a critical process that enables its use as a versatile intermediate. Several methods have been patented, reflecting different strategies to achieve the direct C-C bond between the adamantane and aniline moieties. The choice of method often depends on the desired scale, yield, and available starting materials.

Caption: Key synthesis pathways for 4-(1-Adamantyl)aniline.

Protocol 1: Lewis Acid-Catalyzed Adamantylation of Acetanilide

This method utilizes a protected aniline (acetanilide) to prevent side reactions and employs a Lewis acid to facilitate the Friedel-Crafts-type alkylation. It is advantageous due to the use of commercially available starting materials and can achieve high yields.[4]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve acetanilide and an equimolar amount of 1-adamantanol in nitromethane.

-

Catalysis: Add a catalytic amount (e.g., 10 mol%) of a Lewis acid, such as aluminum triflate (Al(OTf)₃), to the mixture.[4][5]

-

Alkylation: Heat the reaction mixture to the boiling point of the solvent and maintain under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Hydrolysis: After cooling, subject the resulting 4-(1-adamantyl)acetanilide intermediate to acidic hydrolysis, typically using hydrochloric acid, to remove the acetyl protecting group.

-

Workup and Isolation: Neutralize the reaction mass with a base (e.g., sodium hydroxide) to precipitate the final product. The crude 4-(1-Adamantyl)aniline can then be collected by filtration and purified by recrystallization or column chromatography. This method reports yields exceeding 84%.[4]

Protocol 2: Direct High-Pressure Alkylation of Aniline

This is a more direct approach but requires specialized equipment to handle high pressures and temperatures.[6]

Methodology:

-

Reaction Setup: Charge an autoclave with 1-adamantanol, aniline, hydrochloric acid, and zinc chloride.

-

Reaction Conditions: Seal the autoclave, purge with an inert atmosphere (e.g., nitrogen), and heat to approximately 175°C. The internal pressure will rise to around 20 atmospheres.

-

Incubation: Maintain these conditions for an extended period (e.g., 33 hours) to drive the reaction to completion.

-

Isolation: After cooling and depressurizing the vessel, the product can be isolated from the reaction mixture through standard extraction and purification procedures. This method has been reported to achieve a yield of 78%.[6]

Section 3: Applications in Drug Discovery and Materials Science

The true value of 4-(1-Adamantyl)aniline lies in its application as a strategic building block. Its rigid, bulky adamantyl group can occupy hydrophobic pockets in enzyme active sites, while the aniline nitrogen provides a key attachment point for further chemical elaboration.

Caption: Major application areas of 4-(1-Adamantyl)aniline.

Kinase Inhibitors

4-(1-Adamantyl)aniline is a documented reactant in the synthesis of pyrroledione derivatives that function as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a key enzyme implicated in a range of diseases, including Alzheimer's, bipolar disorder, and diabetes. The adamantyl group in these inhibitors is designed to fit into a specific hydrophobic pocket of the GSK-3 active site, enhancing binding affinity and selectivity.

Anticancer and Analgesic Agents

Research has shown that derivatives of 4-(1-adamantyl)aniline, specifically 4-(1-Adamantyl) phenylalkylamines, exhibit significant antiproliferative activity against various cancer cell lines.[7] Furthermore, these compounds have demonstrated an analgesic profile against neuropathic pain with a notable lack of toxic effects and good stability in human plasma.[7] The C-1 substitution on the adamantane skeleton with an aminoaryl group appears crucial for enhancing this pharmacological activity.[7]

Strategic Bioisostere for Metabolic Blocking

One of the most compelling reasons to use this scaffold in drug design is to mitigate metabolic liabilities. The aniline substructure, while common in many approved drugs, can be susceptible to oxidative metabolism by liver enzymes (e.g., Cytochrome P450s), potentially leading to the formation of toxic metabolites.[8][9] The bulky and chemically inert adamantyl group acts as a "metabolic shield." By being positioned at the para-position of the aniline ring, it sterically blocks enzymatic access, preventing oxidation and improving the drug's safety profile and pharmacokinetic properties. This strategy of using non-metabolizable groups is a well-regarded approach in modern drug design.[8]

Advanced Polymer Synthesis

Beyond pharmaceuticals, 4-(1-Adamantyl)aniline serves as a monomer in the synthesis of polymers with enhanced performance characteristics.[6] The rigidity and thermal stability of the adamantane core can be imparted to a polymer backbone, leading to materials with high glass transition temperatures, improved mechanical strength, and desirable optical properties.

Section 4: Safety and Handling

As with any research chemical, proper handling of 4-(1-Adamantyl)aniline is essential. The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] General safety precautions for aniline derivatives should be strictly followed.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11] Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles.[12]

-

Handling Practices: Avoid generating dust.[13] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[11] For long-term stability, storage at 2-8°C, protected from light, is recommended.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Commercial Availability and Procurement

4-(1-Adamantyl)aniline is available from various chemical suppliers specializing in research and development compounds. It is typically sold in quantities ranging from milligrams to kilograms. Pricing is highly variable and depends on the supplier, purity, and quantity ordered.

Table of Representative Suppliers:

| Supplier | Location |

| Henan Fengda Chemical Co., Ltd. | China |

| Biosynth Carbosynth | International |

| American Custom Chemicals Corporation | USA |

| Wuhan Chemwish Technology Co., Ltd. | China |

| Apin Chemicals Ltd. | United Kingdom |

Note: This list is not exhaustive and serves as a representation of available sources.[1][2][3]

Illustrative Pricing:

| Supplier Type | Quantity | Estimated Price (USD) | Source |

| Research Catalog | 100 mg | $60 - $960 | [2] |

| Research Catalog | 1 g | $750 | [2] |

| Bulk Producer | Per Gram | ~$0.10 (for large quantities) | [15] |

Disclaimer: Prices are for illustrative purposes only, based on publicly available data from late 2021 and may not reflect current market rates. Researchers should always obtain direct quotes from suppliers.

Conclusion

4-(1-Adamantyl)aniline (CAS 1459-48-9) is more than just a chemical intermediate; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a rigid, lipophilic adamantane core and a reactive aniline handle provides a powerful platform for developing novel therapeutics. Its demonstrated utility in creating kinase inhibitors and anticancer agents, coupled with its strategic role in blocking metabolic pathways to enhance drug safety, solidifies its position as a high-value building block. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties, synthesis, and applications is key to unlocking its full potential.

References

-

4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity . ResearchGate. [Link]

- RU2570909C1 - Method for producing 4-(1-adamantyl)aniline.

- RU2549902C1 - Method of producing 4-(1-adamantyl)aniline.

-

4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 . PubChem. [Link]

-

N-Formyl-p-(1-adamantyloxy)aniline | C17H21NO2 | CID 12510309 . PubChem. [Link]

-

4-(1-ADAMANTYL)ANILINE 1459-48-9 wiki . LookChem. [Link]

-

Aniline - SAFETY DATA SHEET . PENTA. [Link]

-

Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride . Carl ROTH. [Link]

-

(a) Selected examples of drugs containing an aniline moiety and (b)... . ResearchGate. [Link]

Sources

- 1. 4-(1-ADAMANTYL)ANILINE CAS#: 1459-48-9 [chemicalbook.com]

- 2. 4-(1-ADAMANTYL)ANILINE | 1459-48-9 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. RU2549902C1 - Method of producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]

- 5. Buy 4-(1-adamantyl)aniline Hydrochloride | 7123-77-5 [smolecule.com]

- 6. RU2570909C1 - Method for producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. Large Stock 99.0% 4-(1-Adamantyl)Aniline 1459-48-9 Producer, CasNo.1459-48-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

The Adamantyl Ether Linkage: A Comprehensive Technical Guide to its Stability and Application in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

Foreword

The adamantyl group, with its rigid, diamondoid structure, imparts unique properties to molecules it functionalizes. Among its various applications, the adamantyl ether linkage has emerged as a valuable tool in organic synthesis and drug delivery, primarily owing to its characteristic stability profile and susceptibility to cleavage under specific acidic conditions. This guide provides a deep dive into the chemical principles governing the stability of the adamantyl ether linkage, offering field-proven insights and detailed methodologies for its strategic application. As Senior Application Scientists, our goal is to bridge the gap between theoretical understanding and practical implementation, empowering researchers to leverage the distinct attributes of this versatile chemical entity.

The Adamantyl Group: A Foundation of Stability

The adamantane molecule is a highly symmetrical, strain-free tricyclic alkane. This inherent stability is a direct consequence of its rigid, chair-like cyclohexane rings, which lock the carbon framework into a diamond-like lattice. When incorporated into a molecule as an ether, the adamantyl group's bulky and sterically hindered nature significantly influences the properties of the adjacent ether oxygen and the overall stability of the linkage.

The stability of the adamantyl group also plays a crucial role in its chemical reactions. For instance, the formation of the 1-adamantyl cation is a key intermediate in many reactions involving adamantyl derivatives. This tertiary carbocation is remarkably stable, a factor that dictates the mechanistic pathway of many transformations, including the acid-catalyzed cleavage of adamantyl ethers.

The Mechanism of Acid-Catalyzed Adamantyl Ether Cleavage: An SN1 Pathway

The cleavage of ethers in acidic media is a fundamental reaction in organic chemistry.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[1] The subsequent step, the cleavage of the carbon-oxygen bond, can proceed through either an SN1 or SN2 mechanism, largely dependent on the nature of the groups attached to the ether oxygen.[3][4]

In the case of adamantyl ethers, the cleavage mechanism is predominantly SN1.[2][4] This is a direct consequence of the exceptional stability of the tertiary 1-adamantyl carbocation that is formed upon the departure of the alcohol.[4] The bulky adamantyl cage effectively shields the back-side from nucleophilic attack, sterically hindering any potential SN2 pathway.

The SN1 mechanism for the acid-catalyzed cleavage of a 1-adamantyl ether can be visualized as follows:

Figure 1: SN1 mechanism of adamantyl ether cleavage.

The rate of the overall reaction is determined by the slow, unimolecular dissociation of the protonated ether to form the adamantyl carbocation. This step is highly dependent on the stability of the carbocation and the nature of the solvent.

Factors Influencing the Stability and Cleavage Rate

The stability of the adamantyl ether linkage and the rate of its cleavage are influenced by a confluence of factors. A thorough understanding of these is crucial for the rational design of experiments and molecules.

Acid Strength and Concentration

As the cleavage reaction is acid-catalyzed, the strength and concentration of the acid play a pivotal role. Stronger acids, which can more effectively protonate the ether oxygen, will lead to a faster cleavage rate. However, the choice of acid is also critical to avoid unwanted side reactions. While strong mineral acids like HBr and HI are effective for ether cleavage, they can also lead to the formation of alkyl halides from the resulting alcohol.[2] For applications where the alcohol is the desired product, acids with non-nucleophilic conjugate bases, such as trifluoroacetic acid (TFA), are often preferred.[2]

Solvent Effects

The choice of solvent can significantly impact the rate of the SN1 cleavage reaction. Protic, polar solvents are known to stabilize the transition state leading to the formation of the carbocation and the leaving group, thereby accelerating the reaction. The solvolysis of 1-adamantyl chlorothioformate, a compound that also proceeds through a 1-adamantyl cation intermediate, has been shown to be well-correlated with the ionizing power of the solvent.[5]

Temperature

As with most chemical reactions, temperature has a profound effect on the rate of adamantyl ether cleavage. Higher temperatures provide the necessary activation energy for the bond-breaking step, leading to a faster reaction. Ether cleavage often requires heating to proceed at a practical rate.[1]

Steric and Electronic Effects

The inherent steric bulk of the adamantyl group is a key determinant of its stability and the SN1 reaction pathway. While electronic effects within the adamantyl cage itself are minimal due to its saturated hydrocarbon nature, substituents on the adamantyl framework or on the other side of the ether linkage can influence the reaction rate. Electron-donating groups can help stabilize the developing positive charge on the carbocation, while electron-withdrawing groups will have a destabilizing effect.

Adamantyl Ethers as Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule.[6] The adamantyl ether can serve as a robust protecting group for alcohols, offering stability to a wide range of reaction conditions, yet being cleavable under specific acidic conditions.

Table 1: Comparison of Adamantyl Ether with Other Common Ether Protecting Groups

| Protecting Group | Structure | Typical Cleavage Conditions | Relative Stability |

| Adamantyl | R-O-Ad | Strong acids (e.g., TFA, HBr, HI) | High |

| tert-Butyl | R-O-tBu | Strong acids (e.g., TFA, HCl) | High |

| Benzyl (Bn) | R-O-Bn | Hydrogenolysis (H₂, Pd/C), strong acids | Moderate |

| p-Methoxybenzyl (PMB) | R-O-PMB | Oxidative cleavage (DDQ, CAN), strong acids | Moderate to Low |

| Tetrahydropyranyl (THP) | R-O-THP | Mild aqueous acid | Low |

The high stability of the adamantyl ether makes it suitable for syntheses that involve harsh reagents that might cleave more labile protecting groups. Its removal under strong acidic conditions provides an orthogonal deprotection strategy when other acid-sensitive groups are not present.

Application in pH-Responsive Drug Delivery

The acid-labile nature of the adamantyl ether linkage makes it an attractive candidate for the design of pH-responsive drug delivery systems.[7] The rationale behind this approach is to create a prodrug where the active pharmaceutical ingredient (API) is linked to a carrier molecule via an adamantyl ether bond. This prodrug is designed to be stable at the physiological pH of the bloodstream (around 7.4) but to cleave and release the active drug in the more acidic microenvironment of tumors or within the endosomes and lysosomes of cells (pH 5.0-6.5).[8][9][10]

Figure 2: pH-triggered drug release from an adamantyl ether-linked prodrug.

This targeted release strategy can enhance the therapeutic efficacy of a drug while minimizing its systemic toxicity. For example, a doxorubicin prodrug incorporating an adamantane moiety and a pH-sensitive hydrazone bond has been shown to have minimal release at neutral pH but accelerated release in a low pH environment, mimicking tumor conditions.[7] While this example uses a hydrazone linker, the same principle applies to an acid-labile ether linker.

Experimental Protocols

General Protocol for the Cleavage of a 1-Adamantyl Ether

This protocol provides a general guideline for the acidic cleavage of a 1-adamantyl ether. The specific conditions, including the choice of acid, solvent, temperature, and reaction time, will need to be optimized for the specific substrate.

Materials:

-

1-Adamantyl ether derivative

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 1-adamantyl ether derivative in anhydrous DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution (e.g., 5-10 equivalents).

-

Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or HPLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Monitoring the Cleavage Reaction by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for monitoring the progress of the cleavage reaction by separating and quantifying the starting material, product, and any byproducts.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.

-

Example Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength appropriate for the chromophore in the molecule.

-

Injection Volume: 10 µL

Sample Preparation:

-

At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

-

Quench the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water) to stop the reaction.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

Data Analysis:

By integrating the peak areas of the starting material and the product at different time points, a kinetic profile of the reaction can be constructed.

Monitoring the Cleavage Reaction by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time or by analyzing quenched aliquots. The disappearance of signals corresponding to the adamantyl ether and the appearance of signals for the deprotected alcohol and the adamantanol byproduct can be tracked.[11][12][13][14]

Procedure for Reaction Monitoring:

-

Set up the reaction in an NMR tube using a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum of the starting material before adding the acid catalyst.

-

Add a known amount of the acid catalyst to the NMR tube.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the relevant peaks to determine the relative concentrations of the starting material and product over time.

Key signals to monitor would include the protons on the carbon adjacent to the ether oxygen in the starting material and the corresponding proton in the alcohol product. The characteristic signals of the adamantyl group will also change upon cleavage.

Conclusion

The adamantyl ether linkage offers a unique combination of stability and controlled lability that makes it a valuable tool for researchers in organic synthesis and drug development. Its cleavage via a predictable SN1 mechanism, driven by the formation of the stable adamantyl carbocation, allows for its use as a robust protecting group and as a pH-sensitive linker in targeted drug delivery systems. By carefully considering the factors that influence its stability and cleavage rate—namely acid strength, solvent, and temperature—scientists can effectively harness the properties of the adamantyl ether to achieve their synthetic and therapeutic goals. The experimental protocols provided in this guide offer a starting point for the practical application and analysis of this versatile chemical moiety.

References

- Current time information in Asia/Manila. (n.d.). Google.

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Farmer, S., & Kennepohl, D. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]

- 18.3 Reactions of Ethers: Acidic Cleavage. (n.d.). In Organic Chemistry: A Tenth Edition.

-

The Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

- Rove, K. D., et al. (2024). Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation.

- Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of the American Chemical Society, 141(49), 19131–19145.

-

HPLC chromatogram of cleavage experiment and HR-MS of cleavage product. (n.d.). ResearchGate. Retrieved from [Link]